1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
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Overview
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorene moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 9H-fluoren-9-ylmethanol with chloroformic acid derivatives to form the fluoren-9-ylmethoxy carbonyl intermediate. This intermediate is then reacted with 2-methylpiperidine-4-carboxylic acid under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, specific solvents, and precise temperature control to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted piperidines and fluorene derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Fluorene derivatives
Carboxylic acid derivatives
Uniqueness: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-12-15(21(24)25)10-11-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSOHOZSKYIBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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